Cas no 571187-03-6 (1,3-Benzenediamine, 4-methyl-N~1~-[4-(3-pyridinyl)-2-pyrimidinyl]-)
571187-03-6 structure
Product Name:1,3-Benzenediamine, 4-methyl-N~1~-[4-(3-pyridinyl)-2-pyrimidinyl]-
Numero CAS:571187-03-6
MF:C16H15N5
MW:277.323802232742
CID:1603743
PubChem ID:24820369
Update Time:2025-04-21
1,3-Benzenediamine, 4-methyl-N~1~-[4-(3-pyridinyl)-2-pyrimidinyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Benzenediamine, 4-methyl-N~1~-[4-(3-pyridinyl)-2-pyrimidinyl]-
- 1,3-benzenediamine, 4-methyl-N<sup>1
- 4-Methyl-N<sup>1
- LogP</sup></sup></sup></sup>
- 4-Methyl-N<sup>1</sup>-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine
- N-(3-amino-4-methylphenyl)-4-(pyridin-3-yl)-2-pyrimidine-amine
- DB-352299
- SCHEMBL1978735
- 6-methyl-N'-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine
- 4-methyl-1-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine
- 571187-03-6
- 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine
- PYUGCRTUSJFWNM-UHFFFAOYSA-N
- 4-methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
- 4-methyl-N-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine
- N-(3-amino-4-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine
-
- Inchi: 1S/C16H15N5/c1-11-4-5-13(9-14(11)17)20-16-19-8-6-15(21-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21)
- Chiave InChI: PYUGCRTUSJFWNM-UHFFFAOYSA-N
- Sorrisi: N(C1N=CC=C(C2C=NC=CC=2)N=1)C1C=CC(C)=C(C=1)N
Proprietà calcolate
- Massa esatta: 277.13295
- Massa monoisotopica: 277.133
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 324
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 76.7A^2
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 1.266
- Punto di ebollizione: 542.8°C at 760 mmHg
- Punto di infiammabilità: 282.1°C
- Indice di rifrazione: 1.688
- PSA: 76.72
1,3-Benzenediamine, 4-methyl-N~1~-[4-(3-pyridinyl)-2-pyrimidinyl]- Letteratura correlata
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
571187-03-6 (1,3-Benzenediamine, 4-methyl-N~1~-[4-(3-pyridinyl)-2-pyrimidinyl]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso